1,1-Dipropoxypentane
Description
1,1-Dipropoxypentane is a symmetrical ether compound characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the central carbon of a pentane backbone. Its molecular formula is C₁₁H₂₄O₂, with a molecular weight of 188.31 g/mol. Structurally, the 1,1-substitution pattern creates steric hindrance around the central carbon, influencing its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
13112-64-6 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,1-dipropoxypentane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
DOBJHWWKWKRZEJ-UHFFFAOYSA-N |
SMILES |
CCCCC(OCCC)OCCC |
Canonical SMILES |
CCCCC(OCCC)OCCC |
Synonyms |
Pentanal dipropyl acetal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
1,1-Dipropoxypentane belongs to the dialkoxyalkane family. Key comparisons with structurally related compounds include:
1,2-Dipropoxypentane :
- Structural Difference : The propoxy groups are attached to adjacent carbons (1,2-positions), reducing steric strain compared to the 1,1-isomer.
- Impact on Properties : Lower boiling point (~210°C estimated) due to reduced molecular symmetry and weaker intermolecular forces .
Dipropyl Ether (C₆H₁₄O) :
- Structural Difference : A simpler ether with two propyl groups bonded directly to oxygen.
- Impact on Properties : Lower molecular weight (102.17 g/mol) and boiling point (90.5°C) due to shorter alkyl chains and lack of a pentane backbone .
Dichloropropane Derivatives (e.g., 1,2-Dichloropropane) :
- Functional Group Difference : Chlorine substituents instead of alkoxy groups.
- Impact on Properties : Higher polarity and water solubility (e.g., 1,2-dichloropropane: ~3.4 g/100 mL) compared to ethers, which are typically hydrophobic .
Data Table: Comparative Properties of Ethers and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₄O₂ | 188.31 | ~220 (estimated) | Low (hydrophobic) | Specialty solvents, intermediates |
| 1,2-Dipropoxypentane | C₁₁H₂₄O₂ | 188.31 | ~210 (estimated) | Low | Polymer synthesis |
| Dipropyl Ether | C₆H₁₄O | 102.17 | 90.5 | Insoluble | Industrial solvents |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96.4 | 3.4 g/100 mL | Degreasing agents |
Key Research Findings
- Steric Effects : The 1,1-substitution in dipropoxypentane increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear ethers like dipropyl ether .
- Solubility Trends : Ethers with longer or branched alkyl chains (e.g., this compound) exhibit lower water solubility due to dominant hydrophobic interactions .
- Thermal Stability : Symmetrical ethers like this compound generally have higher boiling points than asymmetrical analogs, as seen in the ~10°C difference compared to 1,2-dipropoxypentane .
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